(S)-Sulfinpyrazone is a pharmaceutical compound primarily utilized as a uricosuric agent in the treatment of gout. It is classified as a small molecule and is recognized for its ability to inhibit platelet aggregation, making it beneficial in managing thrombotic conditions. The compound is chemically described by the formula and has a molecular weight of approximately 404.482 g/mol. It is known to promote the excretion of uric acid by inhibiting its reabsorption in the kidneys, thereby lowering serum urate levels in patients with chronic gout .
The synthesis of (S)-Sulfinpyrazone has evolved over time, with various methods being explored to enhance yield and efficiency. A recent patent describes a novel preparation method that employs thiophenol as a starting material. This method utilizes electrocatalytic oxidation followed by nucleophilic substitution, resulting in a more environmentally friendly process with higher purity and stability compared to traditional methods .
(S)-Sulfinpyrazone features a complex molecular structure characterized by multiple functional groups. Its structure can be represented in various formats:
(S)-Sulfinpyrazone undergoes various chemical reactions that are significant for its pharmacological activity:
The mechanism involves interactions with specific transporters such as the urate anion transporter (hURAT1) and human organic anion transporter 4 (hOAT4) .
The mechanism by which (S)-Sulfinpyrazone exerts its effects primarily revolves around its role as a uricosuric agent:
(S)-Sulfinpyrazone exhibits several notable physical and chemical properties:
The compound has been characterized for various properties including:
(S)-Sulfinpyrazone is primarily used in clinical settings for treating gout due to its uricosuric properties. Additionally, its antithrombotic effects make it valuable in managing conditions related to excessive blood clotting.
Sulfinpyrazone was developed as a structural modification of phenylbutazone, a prototypical pyrazolone-based anti-inflammatory agent. The core pyrazolidinedione scaffold was retained, but critical substitutions enhanced uricosuric activity while reducing anti-inflammatory effects. Specifically, the butyl side chain of phenylbutazone (C₆H₉) was replaced with a β-(phenylsulfinylethyl) group (–CH₂CH₂S(O)C₆H₅), introducing chirality and altering pharmacological targeting [2] [6]. This modification was achieved through:
Table 1: Structural Comparison of Pyrazolone Derivatives
Compound | Core Structure | R₁ | R₂ | Key Functional Group |
---|---|---|---|---|
Phenylbutazone | Pyrazolidine-3,5-dione | C₆H₅ | C₆H₅ | -CH₂CH₂CH₂CH₃ (butyl) |
Sulfinpyrazone | Pyrazolidine-3,5-dione | C₆H₅ | C₆H₅ | -CH₂CH₂S(O)C₆H₅ (sulfinylethyl) |
The sulfoxide group conferred three critical properties:
Sulfinpyrazone emerged as a potent uricosuric agent, with its primary therapeutic focus on chronic gout management. Clinical studies established its mechanisms and efficacy:
Uricosuric Mechanism
Clinical Outcomes
Table 2: Comparative Uricosuric Efficacy in Early Clinical Trials
Parameter | Sulfinpyrazone | Probenecid | Benzbromarone |
---|---|---|---|
Typical Daily Dose | 400–800 mg | 1000–2000 mg | 50–200 mg |
Serum Urate Reduction | 50–60% | 40–50% | 60–70% |
Uric Acid Excretion Increase | 2.5–3.5x baseline | 1.8–2.5x baseline | 3.0–4.0x baseline |
Protein Binding | 98–99% | 84–94% | >99% |
In the 1970s, research pivoted toward cardiovascular applications after discovering sulfinpyrazone's antiplatelet properties:
Platelet Inhibition Mechanisms
Landmark Clinical Study: The Anturane Reinfarction Trial (ART)
A double-blind, placebo-controlled trial (n=1,558) investigated sulfinpyrazone (200 mg q.i.d.) in post-myocardial infarction patients:
Table 3: Key Outcomes from the Anturane Reinfarction Trial
Endpoint | Placebo Group (n=782) | Sulfinpyrazone Group (n=776) | Risk Reduction | P-value |
---|---|---|---|---|
Cardiac Deaths | 62 | 43 | 32% | 0.038 |
Sudden Deaths | 37 | 22 | 43% | 0.013 |
Non-fatal Reinfarction | 66 | 58 | 12% | NS |
Table 4: Evolution of Sulfinpyrazone’s Primary Therapeutic Applications
Period | Primary Indication | Key Pharmacologic Target | Dosing Regimen | Clinical Evidence |
---|---|---|---|---|
1959–1970s | Chronic gout | URAT1 transporter | 200–800 mg/day | Serum urate ↓50–60%; tophi reduction |
1975–1985 | Post-MI thromboprophylaxis | Platelet COX-1 | 800 mg/day | 43% ↓ sudden death (ART trial) |
This therapeutic evolution exemplifies drug repurposing grounded in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7